N-(2-Ethoxyethyl)aniline
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Overview
Description
N-(2-Ethoxyethyl)aniline: is an organic compound with the chemical formula C10H15NO. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 2-ethoxyethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method to synthesize N-(2-Ethoxyethyl)aniline involves the nucleophilic substitution reaction between aniline and 2-chloroethyl ethyl ether.
Reductive Amination: Another method involves the reductive amination of 2-ethoxyacetaldehyde with aniline.
Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Ethoxyethyl)aniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: N-(2-ethoxyethyl)cyclohexylamine.
Substitution: Various substituted aniline derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: N-(2-Ethoxyethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound derivatives are studied for their potential pharmacological activities. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry: The compound is used in the production of polymers and resins. It serves as a precursor for the synthesis of specialty chemicals used in coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of N-(2-Ethoxyethyl)aniline and its derivatives depends on the specific application and target. In pharmacological studies, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
N-(2-Hydroxyethyl)aniline: Similar to N-(2-Ethoxyethyl)aniline but with a hydroxyl group instead of an ethoxy group.
N-(2-Methoxyethyl)aniline: Contains a methoxy group instead of an ethoxy group.
Uniqueness: this compound is unique due to the presence of the ethoxyethyl group, which imparts specific solubility and reactivity characteristics. This makes it suitable for particular applications in organic synthesis and industrial processes .
Properties
CAS No. |
38004-08-9 |
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Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)aniline |
InChI |
InChI=1S/C10H15NO/c1-2-12-9-8-11-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
InChI Key |
JLYJJRHBGXOWSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC1=CC=CC=C1 |
Origin of Product |
United States |
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